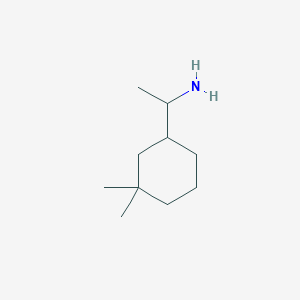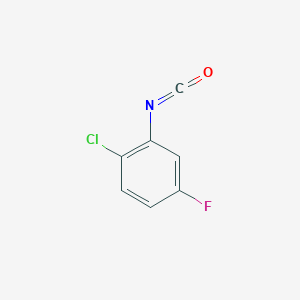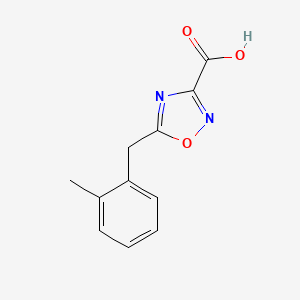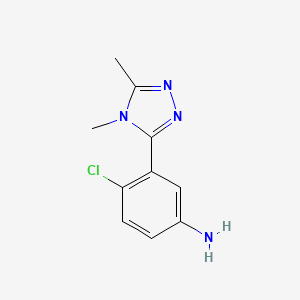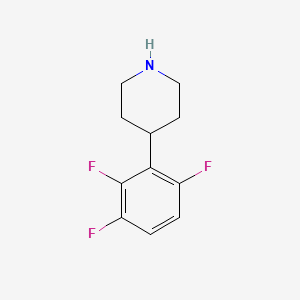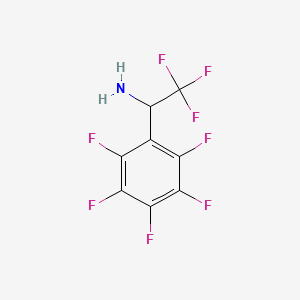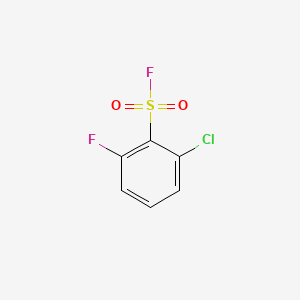
2-Chloro-6-fluorobenzene-1-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-fluorobenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C6H3ClFO2S. It is a derivative of benzenesulfonyl fluoride, where the benzene ring is substituted with chlorine and fluorine atoms. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Chloro-6-fluorobenzene-1-sulfonyl fluoride can be synthesized through electrophilic substitution reactions. One common method involves the reaction of 2-chloro-6-fluorobenzenesulfonic acid with thionyl chloride. The reaction proceeds as follows:
Starting Material: 2-Chloro-6-fluorobenzenesulfonic acid.
Reagent: Thionyl chloride (SOCl2).
Conditions: The reaction is typically carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase.
The overall reaction can be represented as:
C6H3ClFO3S+SOCl2→C6H3ClFO2SCl+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Safety measures are also critical due to the use of hazardous reagents like thionyl chloride.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-6-fluorobenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: It can be oxidized under specific conditions to form sulfonic acids or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-fluorobenzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of enzyme inhibitors and probes for studying biological pathways.
Medicine: It serves as a building block for the synthesis of drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 2-chloro-6-fluorobenzene-1-sulfonyl fluoride exerts its effects involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical syntheses and biological applications. The molecular targets and pathways involved depend on the specific context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-6-fluorobenzenesulfonyl chloride: Similar structure but with a chloride group instead of fluoride.
4-Fluorobenzenesulfonyl chloride: Fluorine substitution at the para position.
2-Fluorobenzenesulfonyl chloride: Fluorine substitution at the ortho position.
Uniqueness
2-Chloro-6-fluorobenzene-1-sulfonyl fluoride is unique due to the presence of both chlorine and fluorine substituents on the benzene ring, which imparts specific reactivity and properties. This makes it a valuable intermediate in the synthesis of complex organic molecules.
Eigenschaften
CAS-Nummer |
2137818-98-3 |
|---|---|
Molekularformel |
C6H3ClF2O2S |
Molekulargewicht |
212.60 g/mol |
IUPAC-Name |
2-chloro-6-fluorobenzenesulfonyl fluoride |
InChI |
InChI=1S/C6H3ClF2O2S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H |
InChI-Schlüssel |
HQGQEELXMZIHGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)S(=O)(=O)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


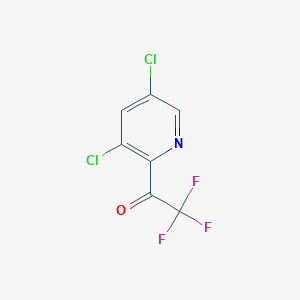
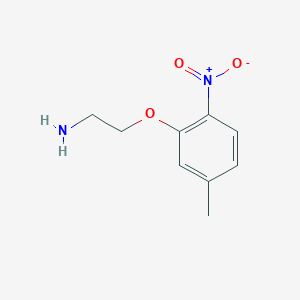
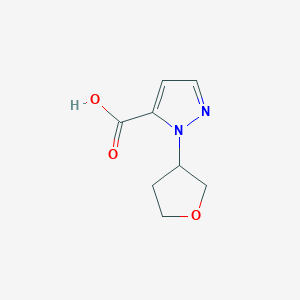
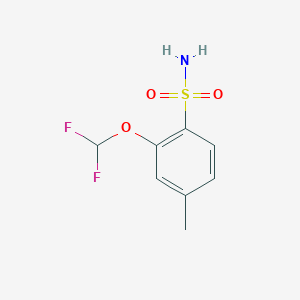
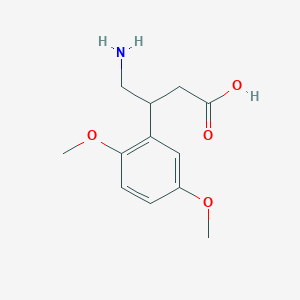
![Methyl 2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate](/img/structure/B15311027.png)
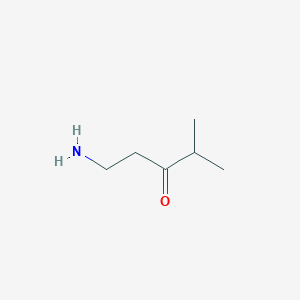
![o-{[2-Fluoro-5-(trifluoromethyl)phenyl]methyl}hydroxylamine](/img/structure/B15311046.png)
